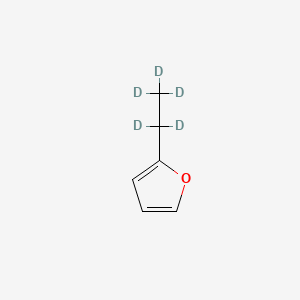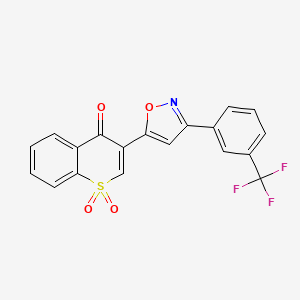
Mao-B-IN-28
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mao-B-IN-28 is a compound that functions as an inhibitor of monoamine oxidase type B (MAO-B). Monoamine oxidase type B is an enzyme responsible for the oxidative deamination of biogenic and xenobiotic amines, including neurotransmitters such as dopamine. Inhibition of monoamine oxidase type B is a therapeutic strategy for managing neurodegenerative diseases like Parkinson’s disease, where dopamine levels are critically low .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Mao-B-IN-28 typically involves the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of organic reactions, including condensation, cyclization, and functional group modifications.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity against monoamine oxidase type B. This step may involve reactions such as alkylation, acylation, or halogenation.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain this compound in its pure form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Large-scale reactors, automated systems, and stringent quality control measures are employed to ensure consistent production of high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Mao-B-IN-28 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: Substitution reactions involve replacing one functional group in this compound with another, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while reduction can produce reduced forms with different reactivity .
Applications De Recherche Scientifique
Mao-B-IN-28 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the inhibition of monoamine oxidase type B and its effects on various biochemical pathways.
Biology: In biological research, this compound is employed to investigate the role of monoamine oxidase type B in cellular processes and its implications in neurodegenerative diseases.
Medicine: this compound has potential therapeutic applications in the treatment of Parkinson’s disease and other neurodegenerative disorders by increasing dopamine levels in the brain.
Industry: this compound is utilized in the development of new drugs and therapeutic agents targeting monoamine oxidase type B
Mécanisme D'action
Mao-B-IN-28 is compared with other monoamine oxidase type B inhibitors such as:
Selegiline: A selective monoamine oxidase type B inhibitor used in the treatment of Parkinson’s disease.
Rasagiline: Another selective monoamine oxidase type B inhibitor with neuroprotective properties.
Safinamide: A reversible monoamine oxidase type B inhibitor with additional glutamate release inhibition.
Uniqueness of this compound: this compound is unique due to its specific binding affinity and selectivity for monoamine oxidase type B, as well as its potential for reduced side effects compared to other inhibitors. Its structural features and functional groups contribute to its distinct pharmacological profile .
Comparaison Avec Des Composés Similaires
- Selegiline
- Rasagiline
- Safinamide
- Lazabemide
- KDS2010
Propriétés
Formule moléculaire |
C19H10F3NO4S |
|---|---|
Poids moléculaire |
405.3 g/mol |
Nom IUPAC |
1,1-dioxo-3-[3-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]thiochromen-4-one |
InChI |
InChI=1S/C19H10F3NO4S/c20-19(21,22)12-5-3-4-11(8-12)15-9-16(27-23-15)14-10-28(25,26)17-7-2-1-6-13(17)18(14)24/h1-10H |
Clé InChI |
JMIUJYSGVXNRND-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(=CS2(=O)=O)C3=CC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-methyl-~{N}-(4-methylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12389163.png)
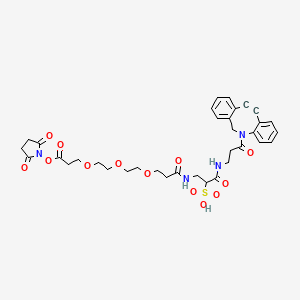
![N-[3-[6,7-dimethoxy-4-[(1-methylpiperidin-4-yl)amino]quinazolin-2-yl]phenyl]prop-2-enamide](/img/structure/B12389186.png)
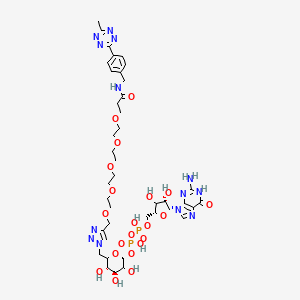
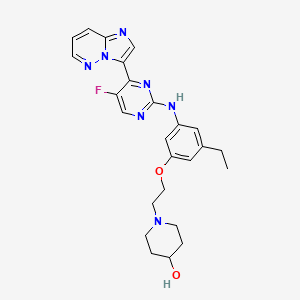






![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B12389242.png)
